
N-(3-Chloro-4,5-diethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4,5-diethoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring substituted with chlorine and diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)butanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Chloro-4,5-diethoxyaniline+Butanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4,5-diethoxyphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Chloro-4,5-diethoxyphenyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)butanamide: Similar structure but lacks the diethoxy groups.
N-(3-Chloro-4,5-dimethoxyphenyl)butanamide: Similar structure with methoxy groups instead of diethoxy groups.
N-(3-Bromo-4,5-diethoxyphenyl)butanamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-(3-Chloro-4,5-diethoxyphenyl)butanamide is unique due to the presence of both chlorine and diethoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
90256-97-6 |
|---|---|
Molecular Formula |
C14H20ClNO3 |
Molecular Weight |
285.76 g/mol |
IUPAC Name |
N-(3-chloro-4,5-diethoxyphenyl)butanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-4-7-13(17)16-10-8-11(15)14(19-6-3)12(9-10)18-5-2/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
GSINITPNTGVZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


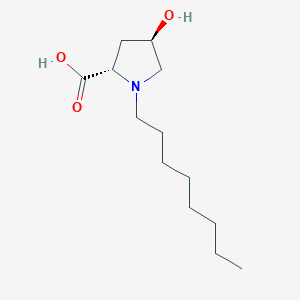
![4,4'-[(2,6-Diphenylpyridine-3,5-diyl)bis(methylene)]bis(morpholine)](/img/structure/B14346145.png)
![2-[(4-Bromophenyl)methyl]-1,4-dimethylbenzene](/img/structure/B14346147.png)
![Methanetetrayltetrakis[chloro(dimethyl)stannane]](/img/structure/B14346153.png)
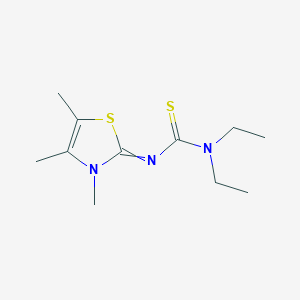

![N-methyl-4-[(4-methylphenyl)sulfanylmethyl]aniline](/img/structure/B14346166.png)
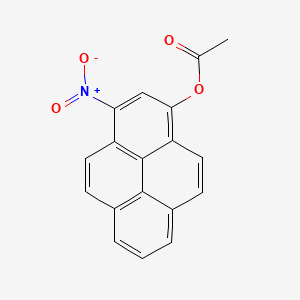
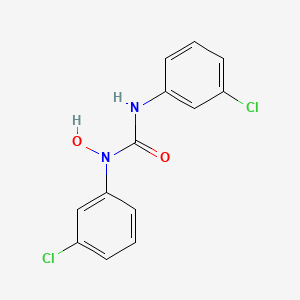
![2-Methyl-3,8-dihydroimidazo[4,5-g]indole-7-carboxylic acid](/img/structure/B14346173.png)

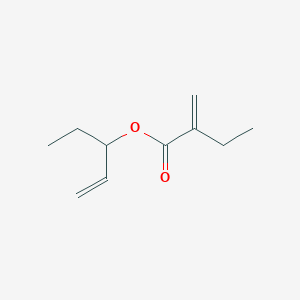
![[(Isothiocyanatomethyl)selanyl]benzene](/img/structure/B14346198.png)
![4,4',4''-[Nitrilotri(4,1-phenylene)]tris(2-methylbut-3-yn-2-ol)](/img/structure/B14346204.png)
